

# Application Notes and Protocols for Staining Suberin Lamellae with Sudan Red 7B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sudan Red 7B

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histochemical localization of suberin lamellae in plant tissues using **Sudan Red 7B**, a lipophilic dye that produces intense red staining of suberized cell walls.<sup>[1]</sup> This method is particularly useful for examining the anatomical distribution of suberin, a complex biopolymer that forms apoplastic barriers in various plant tissues, including roots and periderm.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of **Sudan Red 7B** staining solution, derived from established protocols.

Parameter	Value	Reference
Stain Concentration	0.1% (w/v) or 0.2 g L <sup>-1</sup>	[2][3]
Solvent System	Polyethylene glycol (PEG 400) and 90% aqueous glycerol (1:1 v/v)	[4][5]
Staining Incubation Time	1 hour to overnight	[6]
Staining Temperature	Room temperature	[7]
Washing Step	Several rinses with water	[6]

## Experimental Protocol: Staining Suberin Lamellae with Sudan Red 7B

This protocol is adapted from the methods described by Brundrett et al. (1991).

### 1. Materials and Reagents:

- **Sudan Red 7B** (also known as Fat Red 7B)[6][8]
- Polyethylene glycol (PEG), average molecular weight 400
- Glycerol
- Distilled water
- Plant tissue for sectioning (e.g., roots, potato tubers)
- Microtome or razor blades for sectioning
- Microscope slides and coverslips
- Microscope with bright-field or Nomarski interference contrast optics[2]

### 2. Preparation of Staining Solution:

- Prepare a 90% (v/v) glycerol solution by mixing 90 ml of glycerol with 10 ml of distilled water.
- To prepare the **Sudan Red 7B** staining solution, dissolve 0.1 g of **Sudan Red 7B** powder in 50 ml of polyethylene glycol (PEG 400).[\[6\]](#)
- Heat the mixture at 90°C for 1 hour to ensure the dye is fully dissolved.[\[6\]](#)
- After cooling to room temperature, add an equal volume (50 ml) of the 90% glycerol solution.[\[6\]](#)
- Mix thoroughly. The final staining solution will be 0.1% (w/v) **Sudan Red 7B** in a 1:1 (v/v) mixture of PEG 400 and 90% glycerol.
- Store the staining solution at room temperature.[\[6\]](#)

### 3. Tissue Sectioning:

- Fresh plant material should be sectioned to a thickness that allows for clear microscopic observation, typically 30-50 µm.
- A vibratome, microtome, or sharp razor blade can be used for sectioning. For delicate tissues, embedding in a medium like agarose may be necessary prior to sectioning.

### 4. Staining Procedure:

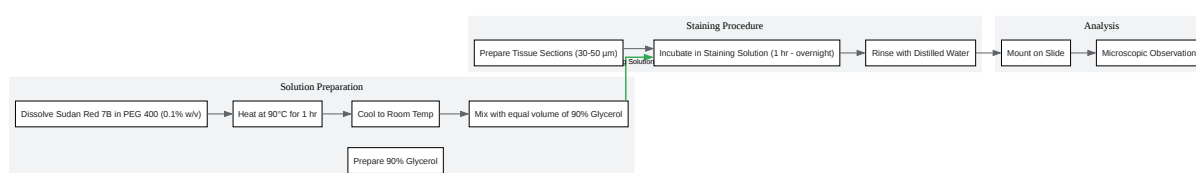
- Place the tissue sections in the **Sudan Red 7B** staining solution.
- Incubate for 1 hour to overnight at room temperature.[\[6\]](#) The optimal staining time may vary depending on the plant species and tissue type.
- Following incubation, carefully remove the sections from the staining solution.
- Rinse the sections several times with distilled water to remove excess stain.[\[6\]](#)

### 5. Mounting and Microscopy:

- Mount the stained sections on a microscope slide in a drop of glycerol or water.

- Place a coverslip over the sections.
- Observe the sections under a bright-field or Nomarski interference contrast microscope. Suberin lamellae will appear as intensely stained red structures within the cell walls.[2][1]

## Experimental Workflow Diagram



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